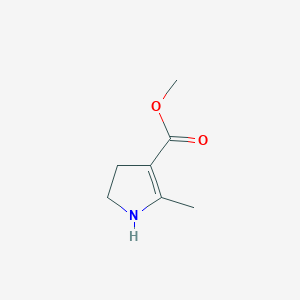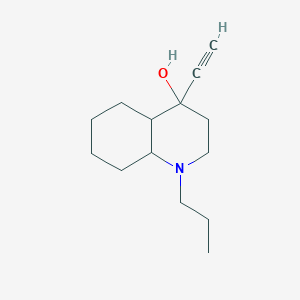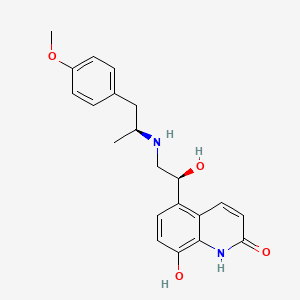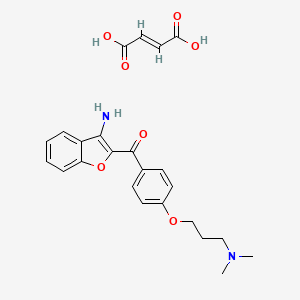![molecular formula C16H12N2O2 B12883605 N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide CAS No. 161987-02-6](/img/structure/B12883605.png)
N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Oxazol-2-yl)phenyl)benzamide is a compound that belongs to the class of benzoxazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Oxazol-2-yl)phenyl)benzamide typically involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as acetonitrile or dichloromethane for several hours .
Industrial Production Methods
Industrial production of N-(2-(Oxazol-2-yl)phenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Oxazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(2-(Oxazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as prostaglandin H2 synthase, by binding to their active sites. This inhibition can lead to anti-inflammatory effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the benzamide moiety.
Benzimidazole: Similar heterocyclic structure but with nitrogen atoms in different positions.
Oxazole: Contains the oxazole ring but without the phenyl and benzamide groups.
Uniqueness
N-(2-(Oxazol-2-yl)phenyl)benzamide is unique due to its combination of the oxazole ring and benzamide moiety, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
161987-02-6 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N-[2-(1,3-oxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-10-11-20-16/h1-11H,(H,18,19) |
Clave InChI |
PAUGOISYFNEBEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)
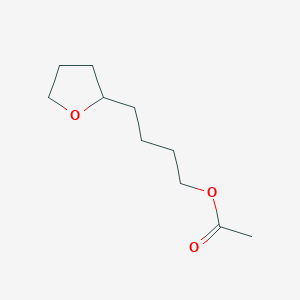
![dimethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12883549.png)
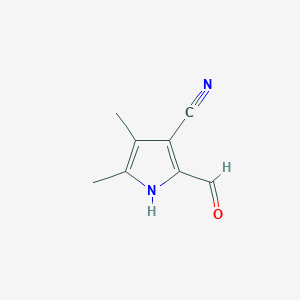
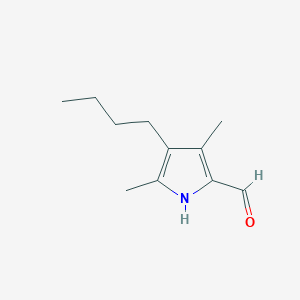
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)
